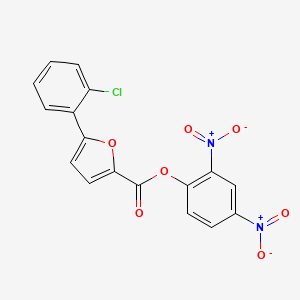![molecular formula C20H17N7 B15164748 N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine CAS No. 201049-87-8](/img/structure/B15164748.png)
N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed through different pathways depending on the reaction conditions. For instance, in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP), the reaction can proceed via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in the presence of ethyl acetate and TBHP, the reaction can lead to the formation of 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts to facilitate the reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of the compound can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and have been studied for their varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds are also derived from pyridine and have significant biological and therapeutic value.
Uniqueness
N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine is unique due to its multi-pyridine structure, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
201049-87-8 |
|---|---|
Molecular Formula |
C20H17N7 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-N-pyridin-2-yl-6-N-[6-(pyridin-2-ylamino)pyridin-2-yl]pyridine-2,6-diamine |
InChI |
InChI=1S/C20H17N7/c1-3-13-21-15(7-1)23-17-9-5-11-19(25-17)27-20-12-6-10-18(26-20)24-16-8-2-4-14-22-16/h1-14H,(H3,21,22,23,24,25,26,27) |
InChI Key |
YADOCQVMZJRDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CC=C2)NC3=CC=CC(=N3)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


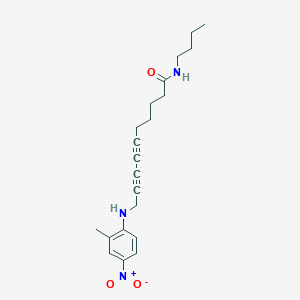
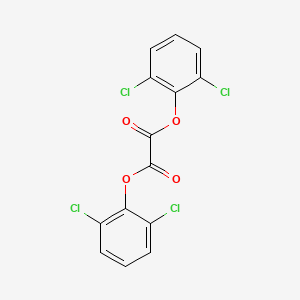
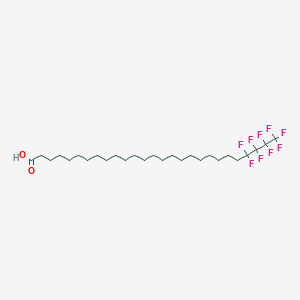
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
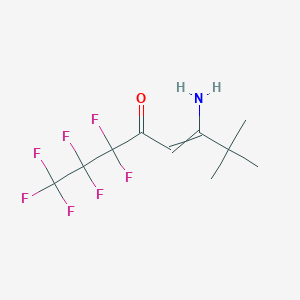

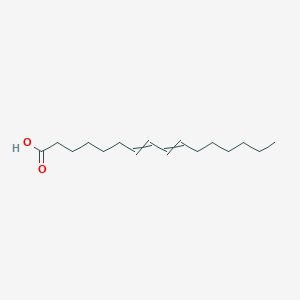
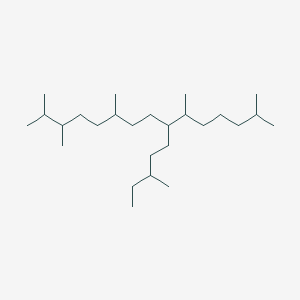
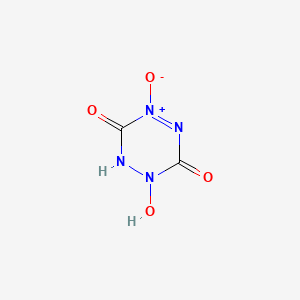
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
